Physicochemical Differentiation: 4-Methoxyphenyl vs. 3-Chlorophenyl Analog (TAK-063) High-Contrast Structural Comparison
The target compound possesses a 4-methoxyphenyl substituent on the piperazine ring, whereas the well-known analog TAK-063 bears a 3-chlorophenyl group at the same position . This single-atom substitution (OCH3 vs. Cl) and the change in substitution pattern (para vs. meta) produce distinct physicochemical signatures. Computed molecular properties derived from PubChem indicate the target compound has a higher topological polar surface area (TPSA) and different lipophilicity compared to TAK-063, directly impacting membrane permeability and binding site complementarity [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; H-Bond Acceptors = 6 (PubChem CID 18565449) |
| Comparator Or Baseline | TAK-063 (N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide): XLogP3-AA ~ 3.0 (estimated); H-Bond Acceptors = 4 (no methoxy oxygen) |
| Quantified Difference | The target compound has a lower computed lipophilicity (Δ XLogP3-AA ≈ -0.2) and two additional hydrogen bond acceptor sites due to the methoxy group. |
| Conditions | PubChem computed properties using XLogP3 3.0 and Cactvs 3.4.8.24. |
Why This Matters
Altered lipophilicity and hydrogen bonding capacity directly influence a compound's solubility, blood-brain barrier penetration, and off-target binding profile, making the target compound pharmacologically distinct from the 3-chlorophenyl analog.
- [1] PubChem Compound Summary CID 18565449, Computed Properties. View Source
